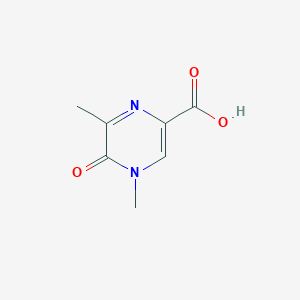![molecular formula C12H23NO3S B13476099 Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetylsulfanyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acetylsulfanyl derivative. One common method is the use of a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of large-scale reactors and continuous flow processes. The use of nonmetallic regenerable reagents and catalysts, such as silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for efficient and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for deprotection, and palladium on carbon (Pd-C) for catalytic hydrogenation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process is often used in peptide synthesis to selectively deprotect amine groups without affecting other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl N-(4-formylbenzyl)carbamate: Another carbamate derivative with a formyl group, used in organic synthesis.
Tert-butyl benzyl(4-hydroxybutyl)carbamate: A carbamate with a hydroxybutyl group, used in various chemical reactions.
Uniqueness
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required .
Propriétés
Formule moléculaire |
C12H23NO3S |
|---|---|
Poids moléculaire |
261.38 g/mol |
Nom IUPAC |
S-[3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] ethanethioate |
InChI |
InChI=1S/C12H23NO3S/c1-9(14)17-8-7-12(5,6)13-10(15)16-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
Clé InChI |
YRUZOZQEWQENHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC(C)(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


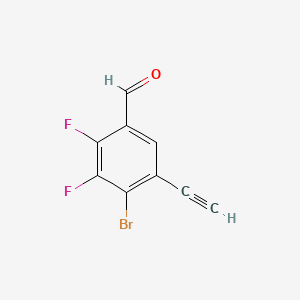
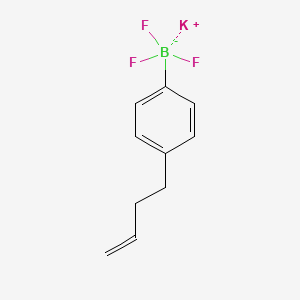
![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![1-(Bromomethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B13476062.png)
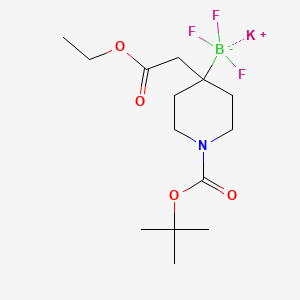
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
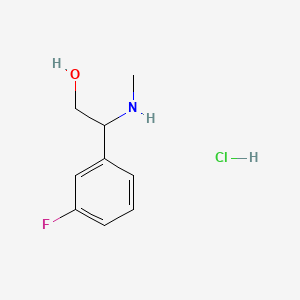
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)
![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
